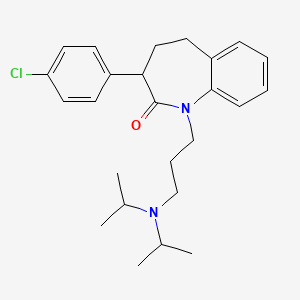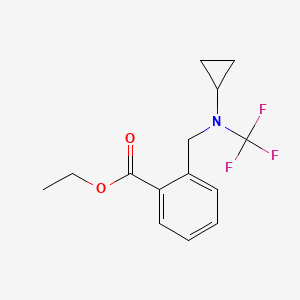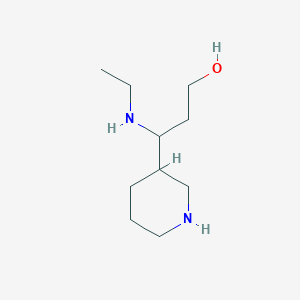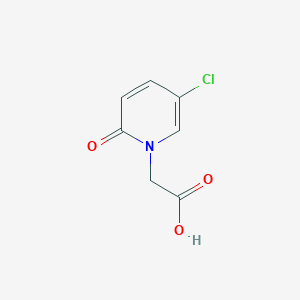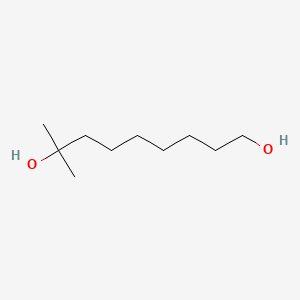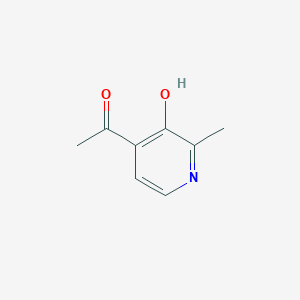
1-(3-Hydroxy-2-methyl-4-pyridinyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 3-position and a methyl group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- typically involves the reaction of 3-hydroxy-2-methylpyridine with acetyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of esters or ethers depending on the substituent used
Scientific Research Applications
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-pyridinyl)-: Similar structure but with the pyridine ring substituted at the 2-position.
Ethanone, 1-(5-hydroxy-2-methyl-4-pyridinyl)-: Similar structure but with the hydroxy group at the 5-position
Uniqueness
ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- is unique due to the specific positioning of the hydroxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may result in distinct interactions with biological targets and different chemical properties compared to its analogs .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(3-hydroxy-2-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5-8(11)7(6(2)10)3-4-9-5/h3-4,11H,1-2H3 |
InChI Key |
HNJZCIAQPFNVNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


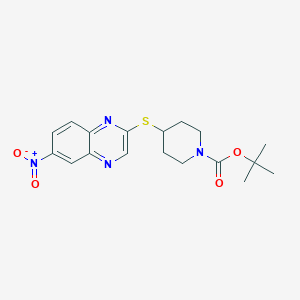

![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)


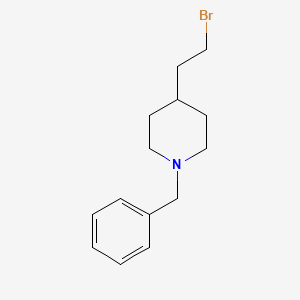
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
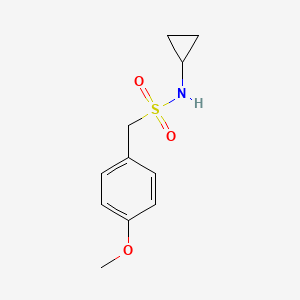
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
